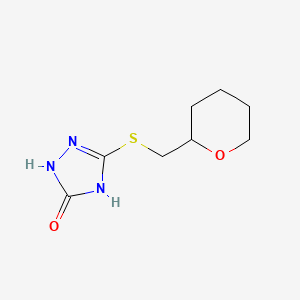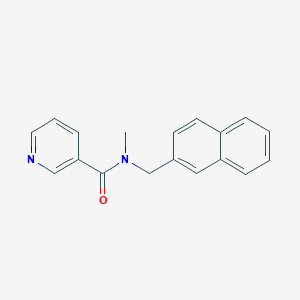![molecular formula C14H19N5O2 B7356806 2,3-dimethyl-N-[4-(5-oxo-1H-tetrazol-4-yl)phenyl]pentanamide](/img/structure/B7356806.png)
2,3-dimethyl-N-[4-(5-oxo-1H-tetrazol-4-yl)phenyl]pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dimethyl-N-[4-(5-oxo-1H-tetrazol-4-yl)phenyl]pentanamide is a chemical compound that has gained significant attention in scientific research. It is a tetrazole derivative that has been synthesized through various methods and has been found to have potential applications in the field of medicinal chemistry.
作用机制
The mechanism of action of 2,3-dimethyl-N-[4-(5-oxo-1H-tetrazol-4-yl)phenyl]pentanamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in bacterial cell wall synthesis, such as penicillin-binding proteins. It has also been suggested that it may act by inhibiting the activity of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. The exact mechanism of action of this compound requires further investigation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent antimicrobial, anti-inflammatory, and anticancer properties. It has been found to inhibit the growth of both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, it has been studied for its potential as an anticancer agent, with promising results in vitro.
实验室实验的优点和局限性
One advantage of 2,3-dimethyl-N-[4-(5-oxo-1H-tetrazol-4-yl)phenyl]pentanamide is its potent antimicrobial, anti-inflammatory, and anticancer properties. This makes it a promising compound for the development of new drugs for the treatment of bacterial infections, inflammatory diseases, and cancer. Additionally, the synthesis of this compound has been well-established, making it easy to replicate in a laboratory setting. However, one limitation of this compound is that its mechanism of action is not fully understood, which requires further investigation.
未来方向
There are several future directions for the study of 2,3-dimethyl-N-[4-(5-oxo-1H-tetrazol-4-yl)phenyl]pentanamide. One direction is the further investigation of its mechanism of action, which will help to elucidate its potential as a therapeutic agent. Another direction is the development of new drugs based on this compound for the treatment of bacterial infections, inflammatory diseases, and cancer. Additionally, the study of the structure-activity relationship of this compound may lead to the development of more potent analogs. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound will help to determine its safety and efficacy in vivo.
合成方法
The synthesis of 2,3-dimethyl-N-[4-(5-oxo-1H-tetrazol-4-yl)phenyl]pentanamide has been achieved through various methods. One such method involves the condensation of 4-(5-oxo-1H-tetrazol-4-yl)benzoic acid with 2,3-dimethylpentanoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2,3-dimethylpentanoyl chloride with 4-(5-oxo-1H-tetrazol-4-yl)aniline in the presence of a base such as sodium hydride. The synthesis of this compound has been well-established and can be easily replicated in a laboratory setting.
科学研究应用
2,3-dimethyl-N-[4-(5-oxo-1H-tetrazol-4-yl)phenyl]pentanamide has been found to have potential applications in the field of medicinal chemistry. It has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that this compound exhibits potent antimicrobial activity against both gram-positive and gram-negative bacteria. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential as an anticancer agent, with promising results in vitro.
属性
IUPAC Name |
2,3-dimethyl-N-[4-(5-oxo-1H-tetrazol-4-yl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-4-9(2)10(3)13(20)15-11-5-7-12(8-6-11)19-14(21)16-17-18-19/h5-10H,4H2,1-3H3,(H,15,20)(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCNCRPTQRCYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)C(=O)NC1=CC=C(C=C1)N2C(=O)NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[6-azaspiro[2.5]octan-2-yl(thiophen-3-ylmethyl)amino]methyl]-4-ethyl-1H-pyrimidin-6-one;hydrochloride](/img/structure/B7356728.png)
![3-[2-[(E)-2-(2-tert-butyl-1,3-thiazol-5-yl)ethenyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]propanoic acid](/img/structure/B7356749.png)
![1-[4-(4-Pyridinylamino)benzoyl]piperidine](/img/structure/B7356751.png)
![(1S,3R)-3-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]cyclopentane-1-carboxylic acid](/img/structure/B7356760.png)

![4-methyl-2-[1-[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]ethyl]-1H-pyrimidin-6-one](/img/structure/B7356779.png)
![4-methyl-2-[1-[methyl-[[(2S)-oxolan-2-yl]methyl]amino]ethyl]-1H-pyrimidin-6-one](/img/structure/B7356781.png)
![2-[1-[4-(3-chloropyridin-4-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B7356788.png)

![5-(2,3-dimethylpiperidine-1-carbonyl)-1-methyl-7H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B7356799.png)
![2-[4-(2-phenylacetyl)piperazin-1-yl]-3H-quinazolin-4-one](/img/structure/B7356809.png)
![2-[1-[4-[(3-hydroxyphenyl)methyl]piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B7356812.png)
![6-[(E)-2-(2-methoxyphenyl)ethenyl]-1-pyrimidin-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356826.png)
![2-[4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7356833.png)